N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

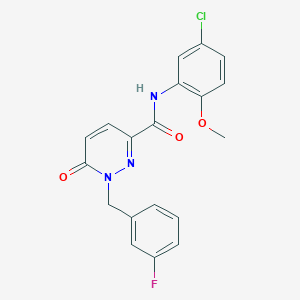

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a 3-fluorobenzyl group at the N1 position and a carboxamide-linked 5-chloro-2-methoxyphenyl moiety at the C3 position.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3/c1-27-17-7-5-13(20)10-16(17)22-19(26)15-6-8-18(25)24(23-15)11-12-3-2-4-14(21)9-12/h2-10H,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGDQMCQTYFFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately 387.8 g/mol. This compound features a dihydropyridazine core, which is associated with various biological activities. The presence of functional groups such as chloro, methoxy, and fluorobenzyl enhances its pharmacological potential.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.

- Anticancer Properties : The compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some potential mechanisms include:

- Inhibition of Enzymatic Activity : The carbonyl group in the dihydropyridazine structure may participate in nucleophilic addition reactions, affecting enzyme function.

- Receptor Modulation : Structural analogs have been known to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| PF-06282999 | MPO Inhibition | |

| Compound A | Anticancer | |

| Compound B | Anti-inflammatory |

Detailed Findings

- Myeloperoxidase (MPO) Inhibition : A related compound demonstrated selective inhibition of MPO, which is implicated in autoimmune and inflammatory disorders. This suggests that this compound may also target MPO effectively .

- Anticancer Activity : Research has indicated that similar compounds can suppress the growth of cancer stem cells. This property could be relevant for developing therapies against resistant cancer types .

- Inflammatory Modulation : Compounds structurally similar to this one have shown promise in modulating inflammatory responses, indicating potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Comparison with Similar Compounds

Structural and Substituent Differences

Table 1: Structural Comparison of Pyridazine/Pyridine Carboxamides

Key Observations:

This may improve solubility but reduce membrane permeability relative to the pyridine-based compounds .

Benzyl Substituents: 3-Fluorobenzyl (target): Fluorine’s moderate electron-withdrawing effect and small size may balance lipophilicity and metabolic stability. 3-Chlorobenzyl : Chlorine’s halogen-bonding capability and moderate electron withdrawal could influence receptor affinity differently than fluorine or trifluoromethyl groups.

Amide Substituents :

- 5-Chloro-2-methoxyphenyl (target): The chloro and methoxy groups create a mixed electronic profile (electron-withdrawing Cl and electron-donating OCH₃), possibly optimizing interactions with hydrophobic pockets and hydrogen-bond acceptors.

- Phenyl : Lacking substituents, this group may result in weaker target engagement if steric or electronic interactions are critical.

- 4-Methoxyphenyl : The para-methoxy group’s electron-donating effect could alter binding orientation compared to the target’s ortho-methoxy substituent.

Hypothetical Physicochemical and Activity Considerations

- Polarity : The pyridazine core likely increases the target’s polarity (vs. pyridine), reducing logP and improving solubility.

- Metabolic Stability : Fluorine in the benzyl group may mitigate oxidative metabolism compared to chlorine or trifluoromethyl substituents.

- Binding Interactions : The target’s dual substituents (Cl and OCH₃) on the amide-linked phenyl group could synergistically enhance selectivity for enzymes with hydrophobic and polar active sites.

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX enabling precise determination of bond lengths, angles, and conformations . These analyses are critical for understanding how substituent positioning and core heterocycles influence molecular interactions.

Q & A

Q. What are the standard methods for structural characterization of N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular geometry and intermolecular interactions. For example, analogous pyridazine derivatives have been resolved using SHELX programs (e.g., SHELXL for refinement), achieving R-factors below 0.05 for high-confidence structural models . Complementary techniques like NMR (¹H/¹³C) and FT-IR should be employed to validate functional groups, particularly the carboxamide and fluorobenzyl moieties.

Q. How can researchers safely handle intermediates during the synthesis of this compound?

Hazardous intermediates (e.g., chlorinated or fluorinated precursors) require strict adherence to GHS protocols. Use fume hoods for volatile reagents, and consult safety data sheets (SDS) for PPE requirements. For example, chlorinated pyridazine analogs may require inert atmosphere handling to prevent decomposition .

Q. What synthetic strategies are effective for constructing the pyridazine core in this compound?

The pyridazine ring can be synthesized via cyclocondensation of 1,2-diketones with hydrazines. Carboxamide formation typically employs coupling reagents like EDC·HCl and HOBt, as demonstrated in analogous tetrahydropyrimidine carboxamide syntheses . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on reaction databases can further prioritize high-yield routes.

Q. What experimental design principles apply to scaling up the synthesis?

Use statistical design of experiments (DoE) to optimize parameters like stoichiometry, temperature, and mixing rates. For example, factorial designs have been applied to minimize byproducts in similar heterocyclic syntheses, achieving >90% purity with fewer than 20 experimental runs . Pilot-scale reactors should account for mass transfer limitations, leveraging CRDC classifications for reactor design (e.g., RDF2050112: Reaction fundamentals and reactor design) .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvation effects or incomplete transition state modeling. Validate computational models using advanced spectroscopic techniques (e.g., in-situ FT-IR or Raman) to monitor reaction progress. For example, SHELX-refined crystallographic data can calibrate DFT-derived bond lengths and angles, improving predictive accuracy .

Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?

Systematic substitution of the 3-fluorobenzyl or 5-chloro-2-methoxyphenyl groups can modulate target affinity. For instance, replacing the methoxy group with bulkier substituents (e.g., trifluoromethyl) in analogous compounds increased metabolic stability . High-throughput screening combined with molecular docking (e.g., AutoDock Vina) identifies key pharmacophore interactions .

Q. How does the compound’s crystal packing influence its physicochemical properties?

SC-XRD data reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that impact solubility and stability. For example, chlorinated aromatic systems often form tight packing motifs, reducing dissolution rates . Co-crystallization with coformers (e.g., succinic acid) can disrupt these interactions to enhance bioavailability.

Methodological Notes

- Crystallography : Prioritize high-resolution data (≤1.0 Å) and validate refinement with SHELXL’s built-in checks (e.g., ADDSYM for symmetry validation) .

- Synthesis Optimization : Combine DoE with real-time process analytical technology (PAT) for dynamic parameter adjustment .

- Computational-Experimental Integration : Use Gaussian or ORCA for DFT calculations, cross-referenced with experimental spectroscopic/crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.